4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide
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Overview
Description
4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a useful research compound. Its molecular formula is C18H18N2S and its molecular weight is 294.42. The purity is usually 95%.
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Scientific Research Applications
Dual Solvent-Catalytic Efficiency and Synthesis
4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is related to imidazole-based compounds used in chemical syntheses. One study by Khaligh et al. (2019) explored the use of a similar compound, 4-imidazol-1-yl-butane-1-sulfonic acid, as a dual solvent-catalyst for the synthesis of xanthenes. This demonstrates the potential of imidazole derivatives in facilitating complex chemical reactions under mild conditions (Khaligh et al., 2019).
Spectroscopic Characterization and Chemical Reactions
Research by Sathyanarayana and Poojary (2021) focused on another related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Their study involved the spectroscopic characterization and understanding of chemical reactions, which is crucial for comprehending the behavior of similar imidazole compounds in various chemical environments (Sathyanarayana & Poojary, 2021).
Organic Transformations
Imidazole derivatives are also significant in organic transformations. A study by Tickner et al. (2019) demonstrated the use of imidazole-based catalysts for the hydrogenation of vinyl sulfoxides, highlighting the utility of these compounds in diverse organic reactions (Tickner et al., 2019).
Molecular Structure and NMR Analysis
Khaligh et al. (2019) conducted a study that again emphasized the importance of imidazole derivatives in scientific research. They used NMR analysis to identify the molecular structure of a novel sulfo-imidazolium zwitterionic-type salt, demonstrating the complexity and versatility of these compounds in chemical research (Khaligh et al., 2019).
Corrosion Inhibition
A study by Costa et al. (2021) investigated the application of imidazole and its derivatives in corrosion inhibition. This research shows the potential of imidazole compounds, like this compound, in protecting metals against corrosion, further broadening their application scope (Costa et al., 2021).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways, leading to a wide range of effects .
Result of Action
Imidazole derivatives have been shown to have a wide range of biological activities .
Properties
IUPAC Name |
2-[(4-ethylphenyl)methylsulfanyl]-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-2-15-8-10-16(11-9-15)14-21-18-19-12-13-20(18)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNURSMEOCMLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NC=CN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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